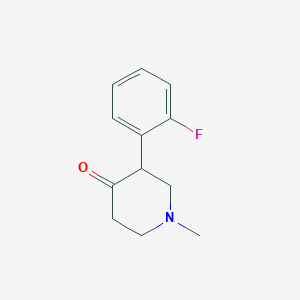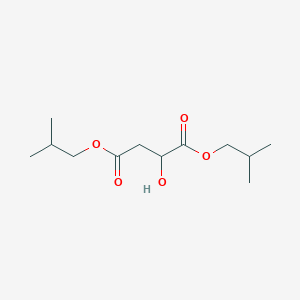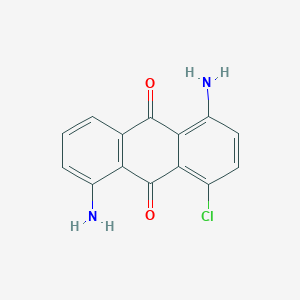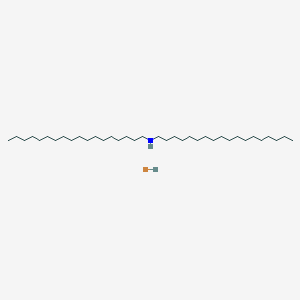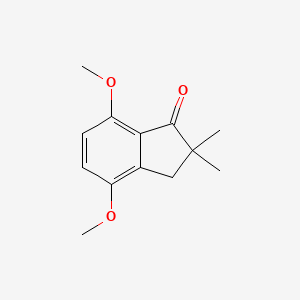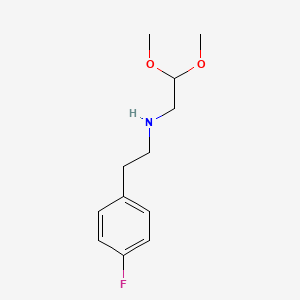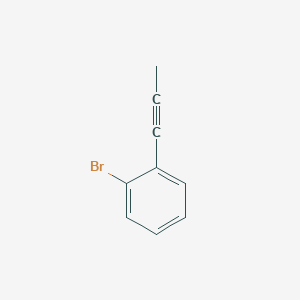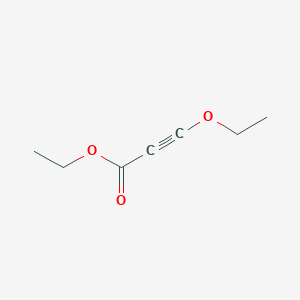![molecular formula C13H25NO3 B8585547 tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate](/img/structure/B8585547.png)
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate is an organic compound with a complex structure that includes a tert-butyl group, a cyclopentyl ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(1-hydroxy-1-methyl-ethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学研究应用
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl [1-(1-hydroxy-1-methyl-ethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopentyl ring and tert-butyl group contribute to the compound’s overall stability and reactivity .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Cyclopentyl carbamate: Lacks the tert-butyl group but shares the cyclopentyl and carbamate functionalities.
Tert-butyl [1-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of a hydroxy-1-methyl-ethyl group.
Uniqueness
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
属性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(15)14-13(12(4,5)16)8-6-7-9-13/h16H,6-9H2,1-5H3,(H,14,15) |
InChI 键 |
INYOTUHZBMLCHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


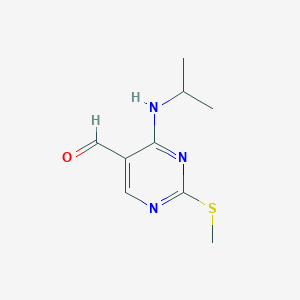
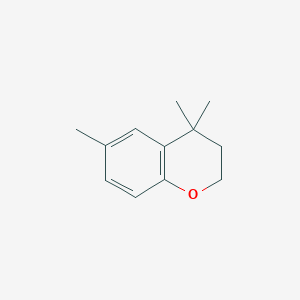
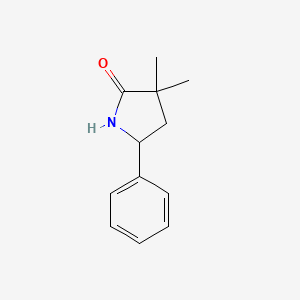
![2(1H)-Pyrazinone, 3-(1-piperazinyl)-1-[2-(2,4,5-trifluorophenoxy)ethyl]-](/img/structure/B8585493.png)
![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetamide](/img/structure/B8585501.png)
